molecular formula C12H17Cl2N B13312193 [(2,4-Dichlorophenyl)methyl](3-methylbutyl)amine

[(2,4-Dichlorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13312193
M. Wt: 246.17 g/mol
InChI Key: QTZPMTNIUBADCV-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N. This compound is characterized by the presence of a dichlorophenyl group attached to a methylbutylamine chain. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dichlorophenyl)methylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)methylamine is unique due to the specific positioning of the dichlorophenyl group and the methylbutylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17Cl2N/c1-9(2)5-6-15-8-10-3-4-11(13)7-12(10)14/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

QTZPMTNIUBADCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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